Bromo-PEG2-t-butyl ester
Overview
Description
Bromo-PEG2-t-butyl ester: is a polyethylene glycol derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG2-t-butyl ester can be synthesized through a multi-step process involving the reaction of polyethylene glycol with bromide and t-butyl protecting groups. The synthesis typically involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality of the product .
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG2-t-butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing for nucleophilic substitution reactions.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-butyl protecting group.
Major Products Formed:
Nucleophilic Substitution: The major products are the substituted polyethylene glycol derivatives.
Deprotection: The major product is the free carboxyl group-containing polyethylene glycol derivative
Scientific Research Applications
Bromo-PEG2-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the formulation of various industrial products, including coatings and adhesives .
Mechanism of Action
The mechanism of action of Bromo-PEG2-t-butyl ester involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by a nucleophile. This property makes it a valuable intermediate in the synthesis of various compounds. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Bromo-PEG3-t-butyl ester: Contains an additional ethylene glycol unit, providing increased solubility and flexibility.
Bromo-PEG4-t-butyl ester: Contains two additional ethylene glycol units, further enhancing solubility and flexibility.
Uniqueness: Bromo-PEG2-t-butyl ester is unique due to its balance of solubility and reactivity. The presence of the bromide group allows for efficient nucleophilic substitution reactions, while the t-butyl protected carboxyl group provides stability and controlled deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl 3-[2-(2-bromoethoxy)ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYAYHGUAATLSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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